
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopentene ring with a hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the cyclopentene ring.
Amino Group Protection: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Carboxylation: Introduction of the carboxylic acid group at the 1-position of the cyclopentene ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Deprotection of the Boc group can be achieved using TFA (Trifluoroacetic acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Aplicaciones Científicas De Investigación
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical pathways. The hydroxyl and carboxylic acid groups also contribute to its reactivity and binding affinity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-4-Amino-3-hydroxycyclopent-1-ene-1-carboxylic acid: Lacks the Boc protection, making it more reactive.
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-methoxycyclopent-1-ene-1-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity.
Uniqueness
The presence of the Boc-protected amino group in (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 |
Clave InChI |
VGLAXEIGOPKPIR-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@@H]1O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


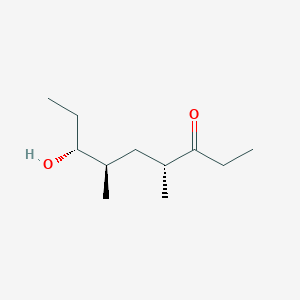

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
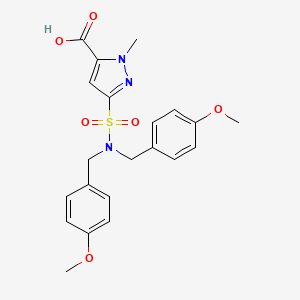
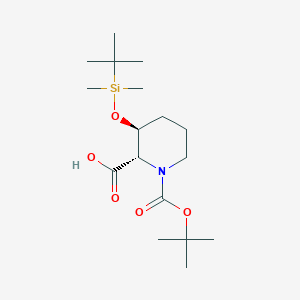
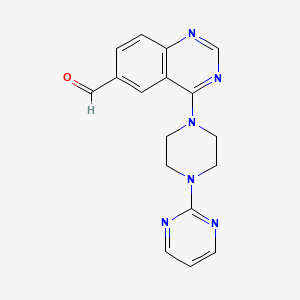

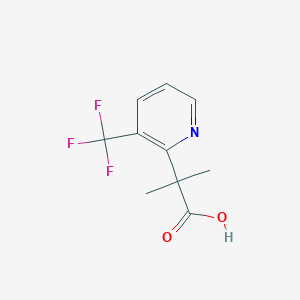
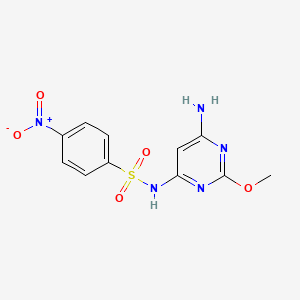


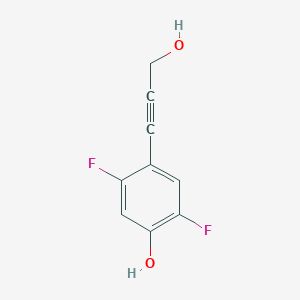
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
